molecular formula C9H13NO2 B13593234 4-(1-Amino-3-hydroxypropyl)phenol

4-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B13593234
M. Wt: 167.20 g/mol
InChI Key: MRJGNRBTXLWPQQ-UHFFFAOYSA-N
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Description

4-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213129-23-7) is an organic compound with the molecular formula C9H13NO2 and an average mass of 167.21 g/mol . This compound belongs to the chemical class of 1,3-amino alcohols, which are highly valuable scaffolds in asymmetric synthesis and medicinal chemistry . The 1,3-amino alcohol motif, featuring both hydroxyl and amino functional groups on a three-carbon chain, allows for great flexibility as chiral ligands or auxiliaries, where the heteroatoms can coordinate to Lewis acids or transition metals . This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds. Researchers utilize 1,3-amino alcohols and their phenol analogs in heterocyclization reactions to construct four- to eight-membered oxazaheterocycles, such as azetidines, 1,3-oxazinanes, and benzo[1,3]oxazines . These heterocyclic structures are core components in a wide range of bioactive molecules and marketed pharmaceuticals, including antidepressants, antiparkinsonian agents, antimalarial drugs, and antiviral agents . The presence of the phenol group further enhances its reactivity, allowing it to participate in various electrophilic aromatic substitution and coupling reactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(1-amino-3-hydroxypropyl)phenol

InChI

InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2

InChI Key

MRJGNRBTXLWPQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)O

Origin of Product

United States

Preparation Methods

Nitrosation Reaction

  • Starting material: m-Cresol or 4-hydroxyphenol derivatives.
  • Reagents: Sodium nitrite and hydrochloric acid in aqueous media.
  • Conditions: Temperature controlled between 3–10 °C to maintain reaction selectivity.
  • Outcome: Formation of 4-nitroso-substituted phenol intermediates.

Reduction Reaction

  • Process: Catalytic hydrogenation of the nitroso intermediate to the corresponding amine.
  • Catalysts: Palladium on carbon, Raney nickel, or palladium-aluminum catalysts.
  • Promoters: Ammonia or organic amines to facilitate reduction.
  • Solvent: Alcoholic solvents such as methanol or ethanol.
  • Conditions: Temperature maintained at 20–40 °C, hydrogen pressure around 0.5 MPa, reaction time 2–8 hours.
  • Yield: High yields reported (up to 88%) with purity >99% by HPLC after purification.

Purification

  • Crystallization from alcoholic solvents.
  • Filtration and vacuum drying at controlled temperatures (~40–50 °C).

This method is well-documented in patent literature for related compounds such as 4-amino-3-methylphenol and can be adapted for this compound synthesis with appropriate modifications.

Synthesis via Amino Acid Derivative Intermediates

Another approach involves the synthesis of amino acid derivatives bearing a 4-hydroxyphenyl moiety, which can be chemically transformed into this compound.

Michael Addition and Esterification

  • Reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions in solvents like 2-propanol or water.
  • Formation of intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester.

Hydrazinolysis and Hydrazone Formation

  • Conversion of esters to hydrazides by hydrazinolysis.
  • Subsequent reaction with aromatic aldehydes to form hydrazones.
  • These intermediates can be further processed to yield the target compound.

Reaction Scheme Summary

Step Reagents/Conditions Product/Intermediate Yield (%)
Michael addition 4-aminophenol + methyl acrylate, reflux N-(4-hydroxyphenyl)-β-alanine methyl ester 58–94
Hydrazinolysis Hydrazine in propan-2-ol, reflux N-(4-hydroxyphenyl)-β-alanine hydrazide High (not specified)
Hydrazone formation Aromatic aldehydes, mild conditions Hydrazones (varied substituents) 58–94

These methods provide a versatile platform for synthesizing this compound derivatives with potential antimicrobial and pharmaceutical applications.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield & Purity Advantages Limitations
Enzymatic Catalysis Tyrosine Tyrosinase enzyme Mild aqueous, physiological pH Moderate yield, high stereoselectivity Environmentally friendly, selective Scale-up difficulty, cost
Nitroso Phenol Reduction m-Cresol / 4-hydroxyphenol NaNO2, HCl, Pd/C or Raney Ni, NH3 3–10 °C (nitrosation), 20–40 °C (reduction), 0.5 MPa H2 Up to 88% yield, >99% purity High purity, scalable Multi-step, requires catalysts
Amino Acid Derivative Route 4-Aminophenol Methyl acrylate, hydrazine, aldehydes Reflux in alcohol/water 58–94% yields for intermediates Versatile, allows derivative synthesis More steps, complex purification

Summary of Research Discoveries

  • The enzymatic method highlights the biological relevance of this compound as a tyrosine derivative and substrate for tyrosinase, with implications in pigmentation and neuroprotection research.
  • Chemical synthesis via nitroso intermediates offers a practical route with high yield and purity, suitable for industrial scale-up, as demonstrated in related phenol amine compounds.
  • Amino acid derivative synthesis provides a modular approach to generate diverse analogs with potential antimicrobial activity, expanding the compound’s utility in medicinal chemistry.
  • The phenolic hydroxyl group and amino-hydroxypropyl side chain confer versatile chemical reactivity, enabling further functionalization and biological activity tuning.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Halogenated Derivatives
  • This modification may influence pharmacokinetics and toxicity profiles .
  • 4-{1-[(4-Iodophenyl)amino]propyl}phenol Formula: C₁₅H₁₆INO Molecular Weight: 353.20 g/mol Key Feature: The iodine atom introduces steric bulk and radiochemical utility, making it suitable for imaging or targeted therapies .
Stereoisomers and Enantiomers
  • 4-[(1S)-1-Amino-3-hydroxypropyl]phenol (CAS: 1213129-23-7) Formula: C₉H₁₃NO₂ Molecular Weight: 179.21 g/mol Key Feature: The S-configuration at the chiral center may alter biological activity, such as enzyme interaction or metabolic stability, compared to the racemic mixture .
Cyclopentitol Derivatives
  • Synthesized via eco-friendly nucleophilic ring-opening reactions (95% yield) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application/Notes Reference
4-(1-Amino-3-hydroxypropyl)phenol C₉H₁₃NO₂ 179.21 Hydroxypropyl-amino side chain Biochemical intermediate
4-{1-[(2,3-Dichlorophenyl)amino]propyl}phenol C₁₅H₁₅Cl₂NO 296.19 Dichlorophenyl substitution Lipophilic drug candidate
4-[(1S)-1-Amino-3-hydroxypropyl]phenol C₉H₁₃NO₂ 179.21 S-configuration chiral center Stereospecific synthesis
(1R,4S,5S)-cyclopentitol derivative C₁₁H₁₈N₆O₂S 322.37 Tetrazole-thio group Antiviral/antibacterial research
4-(1-Aminocyclopropyl)phenol hydrochloride C₉H₁₂ClNO 185.65 Cyclopropyl-amino group Stability under acidic conditions

Q & A

Q. Example Protocol :

StepReagent/ConditionPurpose
14-Hydroxybenzaldehyde, 3-amino-1-propanolPrecursor coupling
2Ethanol, reflux (70°C, 12h)Solvent and temperature control
3NaBH₄ (reducing agent)Stabilize amino-alcohol linkage
4HPLC purificationEnsure >95% purity

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the phenolic -OH (δ 9.2–9.8 ppm) and amino-propanol moiety (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (167.21 g/mol) via ESI-MS .

Critical Note : Differential scanning calorimetry (DSC) can assess thermal stability, as decomposition occurs above 200°C .

Basic: What biological pathways are influenced by this compound, and how are these studied experimentally?

Answer:
The compound interacts with enzymes like tyrosinase and cellular receptors due to its amino-hydroxypropyl and phenolic groups:

  • Tyrosinase Inhibition : Measure activity via spectrophotometric assays using L-DOPA as a substrate .
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like adrenergic receptors .
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .

Q. Example Output :

ParameterValueSignificance
Binding Energy (ΔG)-8.2 kcal/molHigh affinity for target
Hydrogen Bonds3 (His85, Glu322, Asn260)Stabilize enzyme-ligand complex

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : -20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability in Solution : ≤7 days in PBS (pH 7.4) at 4°C; add 0.1% ascorbic acid to extend shelf life .

Degradation Signs : Discoloration (yellow → brown) indicates oxidation; confirm via TLC or LC-MS .

Advanced: What mechanistic studies elucidate the compound’s enzyme inhibition dynamics?

Answer:

  • Stopped-Flow Kinetics : Measure rapid binding to tyrosinase (kₐₚₚ ~ 10⁴ M⁻¹s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
  • Site-Directed Mutagenesis : Replace key residues (e.g., His263Ala) to confirm binding pockets .

Critical Insight : The amino-hydroxypropyl group forms a hydrogen-bonding network critical for enzyme inhibition .

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